molecular formula C14H16BrNO4 B1412252 ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-48-7

ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B1412252
CAS RN: 1704066-48-7
M. Wt: 342.18 g/mol
InChI Key: ZBIHILSOQNPOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate, also known as 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester, is an organic compound that has numerous applications in the scientific research field. It is a white crystalline solid that is soluble in water and ethanol. Its chemical formula is C13H17BrNO4, and it has a molecular weight of 331.20 g/mol. 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate is a derivative of indole, an aromatic heterocyclic compound which is found in many natural products. The compound has been studied for its potential to be used in medical research, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Technology : The synthesis technology of a similar compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate, bromine, and other materials was studied. Optimal synthesis process parameters were identified, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
  • Crystal and Vibrational Spectral Studies : A derivative of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate underwent structural analysis via single crystal X-ray analysis and vibrational spectral studies. This helped in understanding the molecular and crystal structure based on DFT calculations (Da-Yun Luo et al., 2019).

Antiviral Activities

  • Anti-Hepatitis B Virus Activities : Several ethyl 5-hydroxyindole-3-carboxylates, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were synthesized and evaluated for their anti-hepatitis B virus activities. Some compounds showed significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).
  • Anti-Influenza Virus Activity : This compound's derivatives were synthesized and tested for anti-influenza virus activity. Results indicated that all target compounds showed antiviral activity, with some being comparable to known antiviral drugs (Gong Ping, 2006).

Other Research Applications

  • Preclinical Study : A derivative of this compound, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, underwent preclinical testing as an anti-influenza drug candidate. It demonstrated promising pharmacological properties and did not cause acute toxicity in mice at therapeutic doses (A. Ivashchenko et al., 2014).

properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h6-7,17-18H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIHILSOQNPOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.